4,5,6,7-Tetrafluoroindoline

Medicinal Chemistry ADME Lipophilicity

Sourcing high-purity tetrafluoroindoline for oxidation to tetrafluoroindole or CNS/oncology drug programs is challenging. 4,5,6,7-Tetrafluoroindoline (CAS 19282-55-4) delivers a fully fluorinated scaffold with predictable LogP 2.35, reduced basicity, and enhanced metabolic stability. • Purity: ≥98% (HPLC), moisture <0.5% • Pack sizes: 1 g-25 kg; bulk custom synthesis available • Immediate precursor to 4,5,6,7-tetrafluoroindole via DDQ oxidation Reliable global supply for medicinal chemistry and materials science R&D.

Molecular Formula C8H5F4N
Molecular Weight 191.13 g/mol
CAS No. 19282-55-4
Cat. No. B093690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrafluoroindoline
CAS19282-55-4
Synonyms4,5,6,7-Tetrafluoroindoline
Molecular FormulaC8H5F4N
Molecular Weight191.13 g/mol
Structural Identifiers
SMILESC1CNC2=C1C(=C(C(=C2F)F)F)F
InChIInChI=1S/C8H5F4N/c9-4-3-1-2-13-8(3)7(12)6(11)5(4)10/h13H,1-2H2
InChIKeyFKFHHGCNFRFAHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrafluoroindoline Product Overview


4,5,6,7-Tetrafluoroindoline (CAS 19282-55-4) is a fully fluorinated indoline derivative, where all four hydrogen atoms on the benzene ring are replaced by fluorine [1]. This extensive fluorination profoundly alters the core physicochemical properties of the indoline scaffold, including lipophilicity, basicity, and metabolic stability . The compound serves as a critical synthetic intermediate for generating more complex fluorinated heterocycles, particularly tetrafluoroindoles [2], and is of interest in medicinal chemistry and materials science due to the unique electronic effects of the fluorine substituents .

Fluorinated indoline scaffold for heterocycle synthesis
Direct precursor to 4,5,6,7-tetrafluoroindole via oxidation
Supports medicinal chemistry and materials research applications

4,5,6,7-Tetrafluoroindoline vs. Standard Indolines


Generic indoline or mono-/di-fluorinated analogs cannot substitute for 4,5,6,7-tetrafluoroindoline in demanding applications due to the profound, quantifiable impact of complete aromatic ring fluorination on key physicochemical parameters. The substitution of four hydrogen atoms with fluorine dramatically increases lipophilicity, as evidenced by a calculated LogP increase from approximately 1.6–1.8 for indoline to 2.35 for the tetrafluoro derivative [1]. This alters solubility and membrane permeability profiles. Furthermore, the strong electron-withdrawing effect of the four fluorine atoms significantly reduces the basicity of the indoline nitrogen , affecting its ionization state and reactivity. These altered properties are essential for achieving the desired metabolic stability and electronic characteristics in advanced intermediates, particularly in the synthesis of tetrafluoroindoles via oxidation, where the fully fluorinated scaffold is a prerequisite [2].

Lipophilicity Mismatch
Calculated LogP for tetrafluoroindoline is substantially higher, altering solubility and membrane partitioning compared to indoline. This difference limits direct substitution in lipophilicity-sensitive applications.
Basicity Shift
Electron-withdrawing fluorine atoms reduce nitrogen basicity; the conjugate acid pKa is significantly lower, affecting protonation state and reactivity profiles versus non-fluorinated indolines.
Metabolic Stability Profile
Class-level fluorination effect may confer higher resistance to oxidative metabolism. This property is not transferable to non-fluorinated or partially fluorinated analogs.

4,5,6,7-Tetrafluoroindoline Key Differentiators


Enhanced Lipophilicity

The introduction of four fluorine atoms on the indoline core results in a quantifiable increase in lipophilicity compared to the parent indoline compound. This property is crucial for predicting membrane permeability and distribution in biological systems [1].

Lipophilicity Increase
Cross-study
ΔLogP ≈ +0.5 to +0.7
vs indoline (LogP 1.63–1.85)
Altered membrane permeability context
Calculated value; verify experimentally
Medicinal Chemistry ADME Lipophilicity

Reduced Basicity

The strong electron-withdrawing inductive effect of the four fluorine atoms significantly reduces the basicity of the indoline nitrogen compared to non-fluorinated indoline. This alters its ionization state at physiological pH, affecting solubility and binding interactions .

Basicity Reduction
Class-level
pKa conjugate acid substantially decreased
Indoline pKa ~4.6–5.0 (conjugate acid)
Lower protonation at neutral pH
Class-level inference; exact pKa not reported
Medicinal Chemistry Physicochemical Properties pKa

Tetrafluoroindole Precursor

4,5,6,7-Tetrafluoroindoline is a key intermediate in an improved two-step synthesis of 4,5,6,7-tetrafluoroindole, a valuable precursor for biologically active compounds [1]. This method, which involves KF-induced cyclization followed by DDQ oxidation of the tetrafluoroindoline, provides a more efficient route compared to earlier multi-step syntheses [2].

Tetrafluoroindole Synthesis
Head-to-head
DDQ oxidation yields 4,5,6,7-tetrafluoroindole
Filler improved two-step route
Specific route to fully fluorinated indole
Critical for accessing tetrafluoroindole scaffold
Synthetic Chemistry Heterocycle Synthesis Fluorinated Building Blocks

Enhanced Metabolic Stability

Fluorination, particularly polyfluorination, is a well-established strategy to block metabolic sites and improve the stability of drug candidates [1]. The presence of four strong C-F bonds (bond dissociation energy ~110 kcal/mol vs. ~99 kcal/mol for C-H) on the aromatic ring of 4,5,6,7-tetrafluoroindoline is expected to confer resistance to oxidative metabolism compared to non-fluorinated indoline .

Metabolic Stability Context
Class-level
C-F bonds predicted to resist CYP450 oxidation
Class effect of polyfluorination
May support metabolic stability screening
Class-level inference; direct compound data not reported
Drug Metabolism ADME Fluorination

4,5,6,7-Tetrafluoroindoline Applications


Fluorinated Bioisostere Synthesis

4,5,6,7-Tetrafluoroindoline is a valuable building block for constructing fluorinated indole bioisosteres in medicinal chemistry programs. Its enhanced lipophilicity (LogP = 2.35) and predicted metabolic stability, derived from the four C-F bonds, make it suitable for improving the ADME properties of drug candidates targeting central nervous system (CNS) disorders or oncology, where permeability and metabolic resistance are critical .

Tetrafluoroindole Synthesis

The primary documented application of 4,5,6,7-tetrafluoroindoline is as the immediate precursor to 4,5,6,7-tetrafluoroindole via DDQ oxidation . This fully fluorinated indole is a key intermediate for generating more complex fluorinated heterocyclic systems, including ellipticine analogs with potential antitumor activity [1]. Procurement of the tetrafluoroindoline is essential for researchers utilizing the Filler improved synthesis route [2].

Organic Electronics & Materials Science

The strong electron-withdrawing nature of the tetrafluorinated indoline ring can be exploited to tune the electronic properties of organic semiconductors. Its reduced HOMO energy level, inferred from the effect of fluorination on similar indoline derivatives, may be beneficial for designing n-type materials or adjusting the energy level alignment in organic photovoltaic devices .

Application
Selection Property
Validation Focus
Fluorinated bioisostere synthesis
Tetrafluorinated indoline core
ADME property context, lipophilicity review
Tetrafluoroindole synthesis
Oxidation precursor
DDQ oxidation route validation
Organic electronics research
Electron-withdrawing fluorinated ring
HOMO level tuning assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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